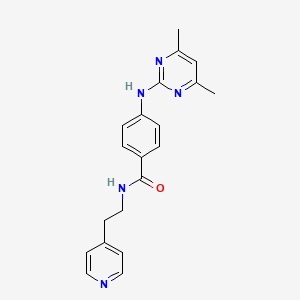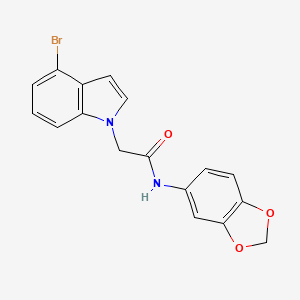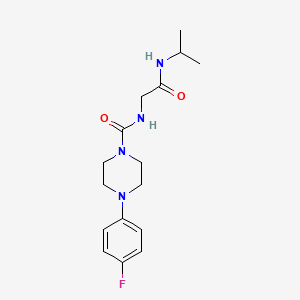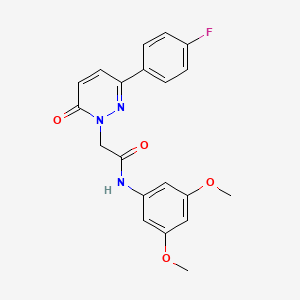![molecular formula C23H23FN4O5 B11000653 3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11000653.png)
3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl piperazine group, and an imidazole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, including the formation of the benzodioxole and imidazole rings, followed by the introduction of the fluorophenyl piperazine group. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Imidazole Dione: This step often involves the condensation of glyoxal with urea or its derivatives.
Introduction of Fluorophenyl Piperazine: This can be done via nucleophilic substitution reactions, where the piperazine ring is introduced to the imidazole dione structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole dione can be reduced to form imidazole derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(3-FLUOROBENZOYL)PIPERAZINE
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,6-DIFLUOROBENZOYL)PIPERAZINE
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(2,4-DICHLOROBENZOYL)PIPERAZINE
Uniqueness
3-(1,3-BENZODIOXOL-5-YLMETHYL)-5-{2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H23FN4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23FN4O5/c24-16-2-4-17(5-3-16)26-7-9-27(10-8-26)21(29)12-18-22(30)28(23(31)25-18)13-15-1-6-19-20(11-15)33-14-32-19/h1-6,11,18H,7-10,12-14H2,(H,25,31) |
InChI Key |
AJFVHUXFRSJEMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3C(=O)N(C(=O)N3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B11000577.png)


![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11000584.png)
![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11000589.png)
![4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone](/img/structure/B11000601.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000609.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11000619.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-isoleucine](/img/structure/B11000622.png)
![4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11000632.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B11000638.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11000646.png)
